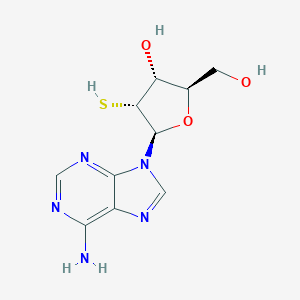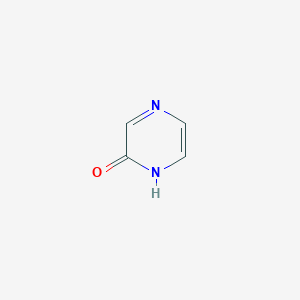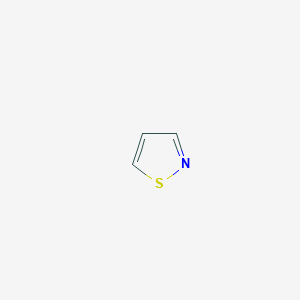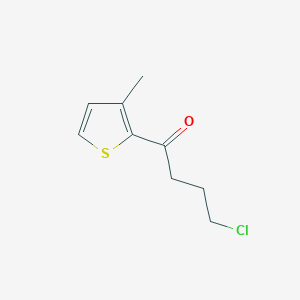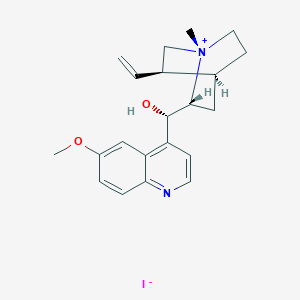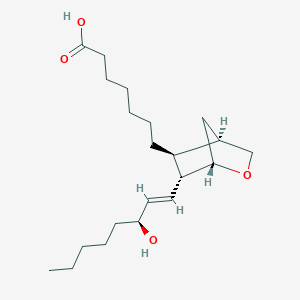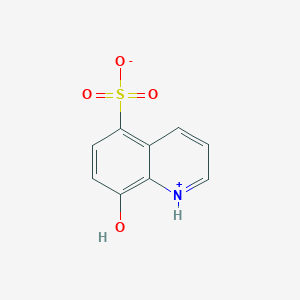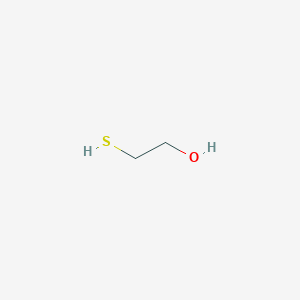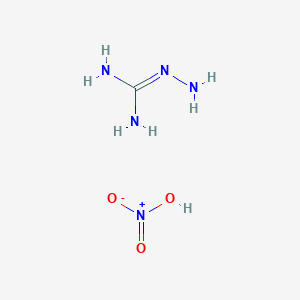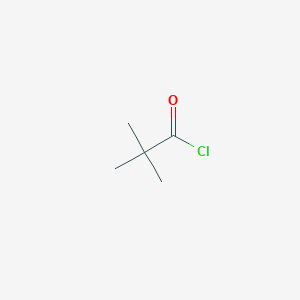
Fenticonazole
Übersicht
Beschreibung
Fenticonazole is an imidazole antifungal drug, used locally as the nitrate in the treatment of vulvovaginal candidiasis . It is active against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It also exhibits antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections .
Molecular Structure Analysis
Fenticonazole is a member of imidazoles, a dichlorobenzene, an ether, and an aryl sulfide . Its molecular formula is C24H20Cl2N2OS .Chemical Reactions Analysis
Fenticonazole has been studied using high performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) methods for the determination of fenticonazole in human plasma after percutaneous and intravaginal administration . The quantitation was performed by a mass spectrometer equipped with an electrospray ionization source in multiple reactions monitoring (MRM) positive ion mode .Physical And Chemical Properties Analysis
Fenticonazole has a molecular weight of 455.4 g/mol . It is a member of imidazoles, a dichlorobenzene, an ether, and an aryl sulfide .Wissenschaftliche Forschungsanwendungen
UV-Spectrophotometry for Quantitative Estimation
Fenticonazole Nitrate’s quantitative estimation in bulk and vaginal capsules can be achieved using UV-spectrophotometry methods. This application utilizes the hydrotropic solubilization phenomenon, where Pluronic F127 solution acts as a solvent for the insoluble Fenticonazole Nitrate, allowing for its maximum absorption at a wavelength of 253nm .
Advanced Vesicular Systems for Antifungal Delivery
Advanced vesicular carriers with high biocompatibility have been developed to encapsulate antifungal drugs like Fenticonazole. These systems aim to increase efficacy and limit undesirable side effects by managing stability, solubility, bioavailability, safety, and effectiveness issues present in conventional systems .
Therapeutic Effects on Bacterial Vaginosis
Fenticonazole has been studied for its therapeutic effects on bacterial vaginosis. Research involving mice models has explored the potential of Fenticonazole in treating this condition, providing insights into its effectiveness and the mechanisms behind its therapeutic action .
Topical Delivery via PEGylated Cerosomes
The utilization of PEGylated cerosomes for the effective topical delivery of Fenticonazole Nitrate has been researched. This involves in-vitro characterization, statistical optimization, and in-vivo assessment to ensure efficient delivery and therapeutic outcomes .
Formulation of Antifungal Gels
Research into the formulation of antifungal gels containing Fenticonazole is significant. These studies aim to develop gels with high entrapment efficiency, small particle size, and high elasticity, enhancing the drug’s therapeutic potential .
Wirkmechanismus
Target of Action
Fenticonazole is an imidazole antifungal drug . It is active against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . These organisms are the primary targets of Fenticonazole.
Mode of Action
Fenticonazole exerts its antifungal activity through three different mechanisms :
- Inhibition of the release of protease acid by Candida albicans . Protease acid is a virulence enzyme of the fungus, and its inhibition helps control the infection.
- Alteration of the cytoplasmic membrane , via inhibition of the fungal P450 isozyme . The P450 isozyme is necessary to convert lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibiting this process disrupts the integrity of the fungal cell membrane.
- Blocking of cytochrome oxidases and peroxidises . These enzymes are crucial for the energy production in the cell, and their inhibition disrupts the metabolic processes of the fungus.
Biochemical Pathways
The main biochemical pathway affected by Fenticonazole is the ergosterol synthesis pathway . Ergosterol is a vital component of the fungal cell membrane. By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
It is known that fenticonazole is used topically, which suggests that its systemic absorption is likely minimal .
Result of Action
The result of Fenticonazole’s action at the molecular and cellular level is the disruption of the fungal cell membrane and the inhibition of vital enzymes . This leads to the death of the fungal cells and the control of the fungal infection .
Safety and Hazards
Zukünftige Richtungen
Fenticonazole may be an ideal treatment option with its strong antifungal effects, especially in the treatment of patients with recurrent or mixed infections . Future research may explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73151-29-8 (mono-nitate) | |
| Record name | Fenticonazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057812 | |
| Record name | Fenticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenticonazole | |
CAS RN |
72479-26-6 | |
| Record name | Fenticonazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenticonazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenticonazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENTICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fenticonazole against fungal pathogens?
A1: Fenticonazole exerts its antifungal activity through multiple mechanisms:
- Inhibition of Aspartate Acid Proteinase: Fenticonazole effectively inhibits the secretion of aspartate acid proteinase by Candida albicans [, ]. This enzyme plays a crucial role in the virulence of Candida albicans by facilitating its adherence to epithelial cells. This inhibitory action is unique to Fenticonazole and not observed with other azoles like Fluconazole, Ketoconazole, and Miconazole.
Q2: Beyond its antifungal activity, does Fenticonazole exhibit any activity against other types of microorganisms?
A2: Yes, Fenticonazole demonstrates a broader spectrum of activity:
- Antibacterial Action: Studies show that Fenticonazole inhibits the growth of bacteria commonly associated with superinfected fungal skin and vaginal infections, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli [, ].
- Antiparasitic Action: Fenticonazole exhibits activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis [, ].
Q3: What is the chemical structure of Fenticonazole?
A3: Fenticonazole is an imidazole derivative, chemically known as alpha-(2,4-Dichlorophenyl)-beta,N-imidazolylethyl 4-phenylthiobenzyl ether nitrate. It exists as a racemic mixture of two enantiomers.
Q4: Are there methods available to separate and study the individual enantiomers of Fenticonazole?
A4: Yes, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) techniques have been successfully employed to separate and analyze the enantiomers of Fenticonazole [, ].
Q5: What is known about the stability of Fenticonazole under various conditions?
A5: Fenticonazole has shown susceptibility to degradation under certain conditions:
- Acidic Conditions: It is highly unstable in acidic environments [, ].
- Alkaline Conditions: Degradation has been observed under alkaline conditions [, ].
- Oxidative Conditions: Fenticonazole is susceptible to oxidation [, , ].
Q6: What strategies have been investigated to enhance the stability, solubility, or bioavailability of Fenticonazole?
A6: Researchers have explored several approaches:
- Micronization: Reducing the particle size of Fenticonazole nitrate through micronization techniques has been shown to improve its adhesion to mucosal surfaces, potentially enhancing its local concentration and bioavailability [].
- Terpesomes: Encapsulating Fenticonazole nitrate in terpene-enriched vesicles (terpesomes) has demonstrated promising results for ocular drug delivery, improving drug retention and potentially enhancing its therapeutic efficacy in treating ocular fungal infections [].
Q7: What is the extent of systemic absorption of Fenticonazole after vaginal administration?
A7: Studies indicate that vaginal absorption of Fenticonazole nitrate is limited:
- Normal Mucosa: In women with normal cervicovaginal mucosa, absorption was found to be approximately 0.58% of the administered dose [].
- Vaginal Candidiasis: In women with vulvovaginal candidiasis, absorption increased to around 1.81% of the dose [].
- Cervical Carcinoma: Patients with cervical carcinoma exhibited higher absorption, reaching 1.12% of the administered dose [].
Q8: What research has been conducted to assess the efficacy of Fenticonazole in treating vulvovaginal candidiasis (VVC)?
A8: Numerous clinical trials have investigated the effectiveness of Fenticonazole in managing VVC:
- Single-Dose Treatment: Studies have shown that a single dose of Fenticonazole (600 mg ovule) is as effective as a single dose of Clotrimazole (500 mg vaginal tablet) in resolving symptoms and achieving mycological cure in women with VVC [, ].
- Short-Course Treatment: Short-course regimens of Fenticonazole, such as 200 mg daily for three days or a single dose of 600 mg, have demonstrated high efficacy in relieving symptoms and eradicating Candida albicans infection [, ].
- Chronic VVC: Research suggests that Fenticonazole treatment can be effective in managing chronic recurrent VVC, with a reported anti-recurrence effect of 96.67% [].
Q9: Has the efficacy of Fenticonazole been studied in treating conditions other than VVC?
A9: Yes, clinical studies have explored the use of Fenticonazole in various other indications:
- Dermatomycosis: Topical Fenticonazole has demonstrated efficacy in treating a range of dermatomycoses, including pityriasis versicolor, tinea infections, and cutaneous candidiasis [, , , ]. It has shown comparable or superior efficacy to other topical antifungals like Bifonazole, Cyclopyroxolamine, Miconazole, and Naftifine.
- Oral Candidiasis: In cases of oral chronic candidiasis, topical Fenticonazole has shown promising results, exhibiting comparable efficacy to Nystatin and Ketoconazole in reducing lesion severity and promoting healing [, ].
Q10: Is there any evidence of emerging resistance to Fenticonazole among fungal pathogens?
A10: While Fenticonazole is one of the earliest imidazole antifungals introduced in Europe, there is limited published data on the development of Candida albicans resistance to this drug []. Further research is needed to comprehensively assess the potential for resistance development with Fenticonazole.
Q11: What is the safety profile of Fenticonazole?
A11: Fenticonazole is generally well-tolerated with a favorable safety profile [, , , , ]. Adverse events, when reported, are typically mild and transient.
Q12: What analytical methods are commonly used for the characterization and quantification of Fenticonazole?
A12: Several analytical techniques have been employed:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation, identification, and quantification of Fenticonazole and its related substances [, , , , ]. This technique allows for the accurate determination of drug content and impurity profiling in pharmaceutical formulations.
- Capillary Electrophoresis (CE): CE has emerged as a valuable tool for the quality control of Fenticonazole, enabling the separation of the drug from its impurities within a short analysis time [].
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the determination of Fenticonazole nitrate in bulk drug substances and vaginal capsule formulations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



